molecular formula C13H9Cl2N3O2 B5763687 N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide

N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5763687
M. Wt: 310.13 g/mol
InChI Key: RLYUELHKPZANPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide, also known as DCPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DCPI is a small molecule inhibitor that targets a specific protein called BRD4, which is involved in the regulation of gene expression. The inhibition of BRD4 by DCPI has been shown to have a range of effects on cellular processes, making it a promising candidate for further investigation.

Mechanism of Action

N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide targets the protein BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, and its inhibition by N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide leads to a range of effects on cellular processes. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, as well as inhibit angiogenesis and metastasis.
Biochemical and Physiological Effects:
N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been shown to have a range of biochemical and physiological effects on cancer cells. It has been demonstrated to induce DNA damage, inhibit cell migration and invasion, and alter the expression of various genes involved in cancer progression. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to have effects on the immune system, with studies demonstrating that it can modulate the activity of immune cells such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide for lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to have low toxicity in normal cells, making it a potentially safe therapeutic option. However, one limitation of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have even greater therapeutic potential. Another direction is the investigation of the effects of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide on other cellular processes beyond cancer, such as inflammation and neurodegeneration. Additionally, the combination of N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide with other therapies, such as immunotherapy or targeted therapy, could be explored to enhance its efficacy.

Synthesis Methods

N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to produce 2,5-dichlorobenzoyl chloride. This is then reacted with 4-aminopyridine to produce the intermediate product, which is then reacted with N,N'-diisopropylcarbodiimide to produce N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide.

Scientific Research Applications

N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has been extensively studied in the context of cancer research, where it has been shown to have potent anti-tumor effects. It has been demonstrated that N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-9-1-2-11(15)10(7-9)13(19)20-18-12(16)8-3-5-17-6-4-8/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYUELHKPZANPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)ON=C(C2=CC=NC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide

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